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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684 Get Quote

Introduction

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent

anti-malarial properties.[1][2][3] It targets both Plasmodium and human HDACs, with IC50

values of 31 nM and 3 nM, respectively.[1][2][4][5] FNDR-20123 has demonstrated significant

efficacy in reducing parasitemia in mouse models of Plasmodium falciparum infection.[1][2][6]

These notes provide detailed protocols for the preparation and administration of FNDR-20123

to mice for efficacy and pharmacokinetic studies.

Data Presentation
Table 1: In Vivo Efficacy of FNDR-20123 in P. falciparum-infected Mice
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Animal Model Dosage
Administration
Route

Dosing
Regimen

Result

NODscidIL2Rγnu

ll mice engrafted

with human

erythrocytes

10 mg/kg Oral (p.o.) Daily for 4 days 6.5% parasitemia

NODscidIL2Rγnu

ll mice engrafted

with human

erythrocytes

50 mg/kg Oral (p.o.) Daily for 4 days
2.57%

parasitemia

Humanized SCID

mice

50 mg/kg and

100 mg/kg

Intraperitoneal

(i.p.)
Not specified

Reduction in

parasitemia

Mouse model for

P. falciparum

infection

Not specified
Subcutaneous

(s.c.)
Not specified

Significant

reduction in

parasitemia

Not specified 100 mg/kg Oral (p.o.) Daily for 14 days

No abnormality

in body weight or

gross organ

pathology

Table 2: Inhibitory Activity (IC50) of FNDR-20123 against HDAC Isoforms
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Target IC50

Plasmodium HDAC 31 nM

Human HDAC 3 nM

HDAC1 25 nM

HDAC2 29 nM

HDAC3 2 nM

HDAC6 11 nM

HDAC8 282 nM

P. falciparum (asexual stage) 41 nM

P. falciparum (male gametocytes) 190 nM

Source:[1][2][5][7]

Experimental Protocols
Protocol 1: Preparation of FNDR-20123 for Oral Administration

This protocol describes the preparation of FNDR-20123 for oral gavage in mice.

Materials:

FNDR-20123

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl)

Corn oil (for alternative formulation)
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0.1% (v/v) Tween 80 + 0.5% (w/v) methylcellulose solution (for alternative formulation)

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Formulation 1 (DMSO/PEG300/Tween-80/Saline):

Prepare a stock solution of FNDR-20123 in DMSO (e.g., 20.8 mg/mL).[1]

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of

PEG300 and mix thoroughly.[1]

Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]

Add 450 µL of saline to reach the final volume of 1 mL and mix well.[1]

It is recommended to prepare this working solution fresh on the day of use.[1]

Formulation 2 (Methylcellulose/Tween-80):

Prepare a suspension of FNDR-20123 in a vehicle of 0.1% (v/v) Tween 80 and 0.5% (w/v)

methylcellulose.[6][8]

The final concentration should be calculated based on the required dose and a dosing

volume of 10 mL/kg body weight.[6][8]

Formulation 3 (Corn Oil):

Prepare a stock solution of FNDR-20123 in DMSO (e.g., 20.8 mg/mL).[1]

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil

and mix thoroughly.[1] This formulation should be used with caution for dosing periods

longer than two weeks.[1]

Protocol 2: Oral Administration for Efficacy Studies in Mice
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This protocol is designed for evaluating the in vivo efficacy of FNDR-20123 against P.

falciparum in an infected mouse model.

Materials:

P. falciparum-infected mice (e.g., NODscidIL2Rγnull mice engrafted with human

erythrocytes)[1][2]

Prepared FNDR-20123 formulation

Oral gavage needles (20-22 gauge)

Syringes (1 mL)

Animal scale

Procedure:

Begin treatment on day 3 post-infection.[6][8]

Weigh each mouse to determine the precise volume of the FNDR-20123 formulation to

administer. The dosing volume is typically 10 mL/kg.[6][8]

Administer the calculated dose of FNDR-20123 (e.g., 10 mg/kg or 50 mg/kg) orally via

gavage once daily for 4 consecutive days.[1][2][6][8]

A control group of infected mice should receive the vehicle only.[6]

On day 7 post-infection, collect a small blood sample from the tail vein to determine

parasitemia levels.[6][8]

Protocol 3: Pharmacokinetic Study in Mice

This protocol outlines a single-dose pharmacokinetic study of FNDR-20123 in mice.

Materials:

Female C.B-17/IcrHsd-PrkdcscidLystbg or male BALB/c mice[6][8]
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Prepared FNDR-20123 formulation

Oral gavage needles

Syringes

Blood collection tubes with K2EDTA anticoagulant

Centrifuge

Equipment for isoflurane anesthesia

Procedure:

Acclimate mice for at least 7 days prior to the experiment.[6][8]

Fast the animals for 3-4 hours before administering the compound.[6][8]

Administer a single oral dose of 50 mg/kg FNDR-20123.[6][8]

Provide food to the mice 2 hours after dosing.[6][8]

Collect blood samples at various time points over a 24-hour period post-dose via the retro-

orbital route under mild isoflurane anesthesia.[8]

Centrifuge the collected blood samples at 4000 rpm for 10 minutes to separate the plasma.

[8]

Store the harvested plasma at -80°C until analysis.[8]

Mandatory Visualization
Mechanism of Action of FNDR-20123
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Epigenetic Regulation in Plasmodium
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Caption: Mechanism of FNDR-20123 as an HDAC inhibitor in Plasmodium.

Experimental Workflow for In Vivo Efficacy Study
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Day 0: Infect mice with
 P. falciparum

Days 3-6: Daily oral administration
 of FNDR-20123 or vehicle

Day 7: Measure parasitemia
 from tail blood

Analyze reduction in
 parasitemia compared to control

Click to download full resolution via product page

Caption: Workflow for assessing the in vivo efficacy of FNDR-20123.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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